REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].C([Li])CCC.CN(C)[CH:19]=[O:20].O>O1CCCC1.CCCCCC>[Cl:1][C:2]1[C:3]([C:8]([F:9])([F:10])[F:11])=[CH:4][CH:5]=[CH:6][C:7]=1[CH:19]=[O:20]
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.58 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
is then added dropwise
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
followed by evaporation to dryness
|
Type
|
DISTILLATION
|
Details
|
The product is distilled
|
Type
|
CUSTOM
|
Details
|
to purify
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=O)C=CC=C1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |